molecular formula C4H7N<br>CH3CH2CH2CN<br>C4H7N B089842 Butyronitrile CAS No. 109-74-0

Butyronitrile

Cat. No.: B089842
CAS No.: 109-74-0
M. Wt: 69.11 g/mol
InChI Key: KVNRLNFWIYMESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyronitrile (C₄H₇N), also known as butanenitrile, is an aliphatic nitrile with a linear structure (CH₃CH₂CH₂CN). It is a colorless liquid with a pungent odor, miscible with polar organic solvents. Its applications span agrochemicals (e.g., synthesis of the poultry drug amprolium), pharmaceuticals, and specialty chemicals . This compound is also utilized in electrolyte compositions for dye-sensitized solar cells and as a solvent in photochemical studies due to its dielectric properties .

Rhodococcus sp. MTB5 degrades 2–3% this compound within 60–96 hours via a nitrile hydratase-amidase pathway, achieving up to 100% mineralization . This strain outperforms Pseudomonas putida and Klebsiella oxytoca, which degrade lower concentrations (0.2–100 mM) with longer lag phases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyronitrile can be synthesized through several methods. One common laboratory method involves the reaction of butyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide. The reaction proceeds as follows:

C4H9Cl+NaCNC4H7N+NaCl\text{C}_4\text{H}_9\text{Cl} + \text{NaCN} \rightarrow \text{C}_4\text{H}_7\text{N} + \text{NaCl} C4​H9​Cl+NaCN→C4​H7​N+NaCl

Industrial Production Methods: Industrially, this compound is produced by the ammoxidation of n-butanol. This process involves the reaction of n-butanol with ammonia and oxygen over a catalyst, typically at elevated temperatures. The reaction can be represented as:

C3H7CH2OH+NH3+O2C3H7CN+3H2O\text{C}_3\text{H}_7\text{CH}_2\text{OH} + \text{NH}_3 + \text{O}_2 \rightarrow \text{C}_3\text{H}_7\text{CN} + 3\text{H}_2\text{O} C3​H7​CH2​OH+NH3​+O2​→C3​H7​CN+3H2​O

This method is efficient and widely used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Butyronitrile undergoes various chemical reactions, including:

    this compound can be reduced to n-butylamine using hydrogen in the presence of a catalyst such as nickel or cobalt. The reaction is as follows:

    Reduction: C4H7N+2H2C4H9NH2\text{C}_4\text{H}_7\text{N} + 2\text{H}_2 \rightarrow \text{C}_4\text{H}_9\text{NH}_2 C4​H7​N+2H2​→C4​H9​NH2​

    When this compound is treated with water under acidic or basic conditions, it hydrolyzes to form butyric acid and ammonia:

    Hydrolysis: C4H7N+2H2OC4H8O2+NH3\text{C}_4\text{H}_7\text{N} + 2\text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_8\text{O}_2 + \text{NH}_3 C4​H7​N+2H2​O→C4​H8​O2​+NH3​

    Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, nickel or cobalt catalysts, elevated temperatures and pressures.

    Hydrolysis: Water, acidic or basic conditions, heat.

    Substitution: Various nucleophiles, solvents like dimethyl sulfoxide or ethanol.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Precursor for Drug Synthesis

  • Butyronitrile serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of amprolium , a coccidiostat employed in poultry to combat coccidia parasites. The synthesis process utilizes this compound as a starting material, showcasing its importance in veterinary medicine .

Catalytic Hydrogenation

  • Recent studies have demonstrated the potential of this compound in catalytic hydrogenation reactions. Cobalt-catalyzed hydrogenation of this compound has been investigated for its reaction mechanisms and product selectivity, revealing insights into its utility in organic synthesis .

Electrochemical Applications

Electrolytes for Lithium-Ion Batteries

  • This compound has been explored as a component in electrolytes for lithium-ion batteries. Research indicates that this compound-based electrolytes exhibit remarkable ionic conductivity and electrochemical stability, making them suitable for fast-charging applications in automotive industries. These electrolytes demonstrate good long-term cycling behavior over 1000 charge/discharge cycles .

Dye-Sensitized Solar Cells

  • The compound is also utilized in dye-sensitized solar cells (DSSCs) as part of the electrolyte composition. Its properties enhance the efficiency and stability of these solar cells, contributing to advancements in renewable energy technologies .

Environmental Applications

Bioremediation

  • A significant application of this compound lies in environmental remediation. Certain bacterial strains, such as Rhodococcus sp. MTB5, have been identified to effectively degrade this compound, utilizing it as their sole carbon and nitrogen source. This biodegradation capability makes it a candidate for bioremediation strategies aimed at cleaning up contaminated sites . Studies show that these bacteria can achieve over 98% degradation of this compound under optimal conditions.

Metabolite Utilization

  • The metabolites produced during the degradation of this compound (such as butyramide and butyric acid) can be further utilized by microbial communities, reducing secondary pollution risks and enhancing the overall efficiency of bioremediation processes .

Industrial Applications

Synthesis of Fine Chemicals

  • In industrial chemistry, this compound is employed as a precursor for synthesizing various fine chemicals. Its reactivity allows it to participate in numerous chemical transformations, making it valuable in producing compounds used across different sectors .

Data Summary

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalPrecursor for amproliumEssential for veterinary medicine
Catalytic hydrogenationInsights into reaction mechanisms and selectivity
ElectrochemistryLithium-ion battery electrolytesHigh ionic conductivity; stable performance over cycles
Dye-sensitized solar cellsEnhances efficiency and stability
Environmental ScienceBioremediationEffective degradation by specific bacterial strains
Metabolite utilizationReduces secondary pollution risks
Industrial ChemistrySynthesis of fine chemicalsValuable precursor for various industrial applications

Mechanism of Action

The mechanism of action of butyronitrile varies depending on its application. In the context of its use as a precursor to pharmaceuticals, it undergoes various chemical transformations to yield active compounds. For example, in the synthesis of amprolium, this compound reacts with other reagents to form the final drug compound. The molecular targets and pathways involved depend on the specific reactions and transformations it undergoes .

Comparison with Similar Compounds

Physical and Chemical Properties

Property Butyronitrile Acetonitrile Propionitrile Benzonitrile
Molecular Formula C₄H₇N C₂H₃N C₃H₅N C₇H₅N
Molecular Weight (g/mol) 69.11 41.05 55.08 103.12
Boiling Point (°C) 117–118 81.6 97.1 191
Dielectric Constant (ε) 24.8 37.5 29.3 25.2
Solubility in Water Moderate Highly miscible Moderate Low
Toxicity High (LD₅₀: 50–100 mg/kg, oral rat) Moderate (LD₅₀: 2730 mg/kg) High (LD₅₀: 39 mg/kg) Moderate (LD₅₀: 800 mg/kg)

Sources:

Key Observations :

  • Boiling Points : this compound’s higher boiling point compared to acetonitrile and propionitrile reflects its longer alkyl chain. Benzonitrile’s aromatic structure contributes to its elevated boiling point.
  • Dielectric Constants : Acetonitrile’s high ε (37.5) makes it ideal for HPLC, while this compound’s moderate ε (24.8) suits photochemical studies requiring tunable solvent polarity .
  • Toxicity : Aliphatic nitriles (this compound, propionitrile) exhibit higher acute toxicity than aromatic benzonitrile, likely due to metabolic release of cyanide .

Reactivity and Degradation Pathways

Biodegradation Efficiency

Compound Degrading Microbe Concentration Degraded Time (h) Efficiency Pathway
This compound Rhodococcus sp. MTB5 2–3% (v/v) 60–96 88–100% NHase → amidase → mineralization
Acetonitrile Pseudomonas putida 0.2% (v/v) 72 ~90% NHase → acetamide → acetate
Benzonitrile Rhodococcus rhodochrous 100 mM 48 ~95% Nitrilase → benzoic acid

Key Observations :

  • This compound degradation by Rhodococcus sp. MTB5 is notable for complete mineralization, unlike acetonitrile, which accumulates acetate .
  • Benzonitrile degradation via nitrilase (direct conversion to carboxylic acid) contrasts with the two-step NHase-amidase pathway in aliphatic nitriles .

Hydrogenation Catalysis

Chromium-promoted Raney Ni catalysts hydrogenate this compound efficiently (optimal Cr: 1.5 wt%), whereas acetone hydrogenation under similar conditions requires higher catalyst loading .

Key Observations :

  • This compound’s market growth is driven by agrochemical demand, particularly in Asia-Pacific (CAGR: 7.0%) .
  • Acetonitrile dominates the solvents market due to its polarity and low UV cutoff .

Environmental and Health Impacts

  • This compound : Requires stringent handling; releases toxic byproducts (e.g., HCN) upon combustion. Bioremediation via Rhodococcus sp. MTB5 offers eco-friendly degradation .
  • Benzonitrile : Lower acute toxicity but persistent in aquatic systems; hydrolyzes to benzoic acid, which is biodegradable .
  • Acetonitrile : Classified as a volatile organic compound (VOC); recycling in industrial processes mitigates environmental release .

Biological Activity

Butyronitrile, also known as this compound (CAS Number: 109-74-0), is a nitrile compound that has garnered attention for its biological activity and potential applications in various fields, including bioremediation and pharmaceuticals. This article delves into the biological activity of this compound, focusing on its degradation pathways, toxicity, and potential therapeutic uses.

1. Biodegradation of this compound

The biodegradation of this compound is primarily facilitated by specific bacterial strains, notably Rhodococcus sp. MTB5. This bacterium has been shown to utilize this compound as its sole carbon and nitrogen source, demonstrating significant degradation capabilities.

1.1 Degradation Pathway

Research indicates that the degradation of this compound occurs via a two-step enzymatic pathway involving:

  • Nitrile Hydratase (NHase)
  • Amidase

In a study, Rhodococcus sp. MTB5 achieved degradation rates of 100%, 98%, and 88% for concentrations of 2%, 2.5%, and 3% this compound, respectively, within a 72-hour incubation period. The study highlighted that the strain could grow in concentrations as high as 5% this compound, although higher concentrations negatively impacted cell viability and degradation efficiency .

Concentration (%)Degradation Rate (%)Time (hours)
210072
2.59872
38872

1.2 Enzyme Activity

The enzyme assays conducted on Rhodococcus sp. MTB5 revealed:

  • NHase activity: 0.194μmol0.194\,\mu mol of butyramide per min per ml of cell-free extract.
  • Amidase activity: 0.524μmol0.524\,\mu mol of ammonia per min per ml of cell-free extract.

These findings underscore the efficiency of this strain in degrading this compound through enzymatic action .

2. Toxicological Profile

This compound is classified as a hazardous substance with several acute health effects upon exposure:

  • Irritation : Contact with skin and eyes can cause irritation.
  • Respiratory Effects : Inhalation can lead to coughing, wheezing, and respiratory distress.
  • Neurological Symptoms : High exposure may result in headaches, nausea, dizziness, and convulsions.

Chronic exposure can lead to long-term respiratory issues such as bronchitis . However, there is currently no evidence to suggest that this compound is carcinogenic or affects reproductive health based on available studies .

3. Potential Therapeutic Applications

While the primary focus has been on its biodegradation properties, there is emerging interest in the potential therapeutic applications of this compound derivatives in medicinal chemistry. For example:

  • Pharmaceutical Synthesis : this compound has been utilized in synthesizing various pharmaceutical compounds due to its reactivity and ability to form diverse chemical structures.

Case Study: Synthesis of Antiviral Agents

A notable case study involved the use of this compound in synthesizing antiviral agents that target specific viral pathways. The derivatives exhibited promising activity against viral infections in vitro, indicating potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What experimental and computational methods are used to determine the conformational stability of butyronitrile?

The relative stability of this compound's gauche and trans conformers is assessed using ab initio CCSD and DFT (B3LYP, M06) methods. Geometrical optimization at the CCSD/6-311G+(d,p) level reveals the gauche conformer is more stable by 0.27 kcal/mol in enthalpy (ΔH), with a 70% population dominance in the gas phase. Infrared (IR) and Raman spectroscopy are used experimentally to validate computational findings, while microwave studies provide rotational constants for structural comparison .

Q. How is this compound synthesized for controlled experimental studies?

this compound can be synthesized via pulsed laser ablation (PLA) in nitrile solvents (e.g., propionitrile, this compound) at varying wavelengths (355–1064 nm). This method produces uniform nanoparticles (e.g., CuCN) with size and morphology analyzed using SEM/EDS. Solvent polarity and laser parameters critically influence reaction kinetics and product purity .

Q. What thermodynamic properties differentiate this compound’s conformers in gas and condensed phases?

The gauche conformer exhibits a lower molar volume (63.406 cm³/mol) compared to the trans conformer (69.937 cm³/mol), favoring its stability under high-pressure conditions. Thermodynamic analysis shows gauche dominance increases as temperature decreases, aligning with experimental freezing points (161.25 K) and phase transition behavior .

Advanced Research Questions

Q. How do pressure and temperature influence this compound’s phase behavior and conformer equilibrium?

At high pressure, the equilibrium shifts toward the gauche conformer due to its smaller molar volume and enthalpy advantage. Sublimation and freezing points correlate with conformer stability: the crystalline phase exclusively retains the gauche form, while fluid phases (gas/liquid) host both conformers. Pressure-dependent IR/Raman studies and ab initio molecular dynamics simulations are recommended to model phase transitions .

Q. What methodological discrepancies exist in determining this compound’s conformational stability?

Early microwave studies suggested the trans conformer is more stable, while IR/Raman and recent computational studies (CCSD/DFT) favor gauche dominance. Discrepancies arise from differences in experimental conditions (e.g., temperature, solvent polarity) and theoretical approximations (e.g., basis set selection). Researchers must reconcile data by cross-validating computational results with temperature-controlled spectroscopy and population analysis .

Q. How can fluorescence quenching experiments using this compound elucidate solvent-polarity effects on reaction kinetics?

In polar solvents like this compound, fluorescence quenching of pyrene by dibutyl phthalate follows an exciplex mechanism . Rate constants (e.g., k=3×109M1s1k = 3 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} at 20°C) are derived from temperature-dependent Arrhenius plots, with parameters like activation energy (E=9kJ/molE = 9 \, \text{kJ/mol}) and Gibbs free energy (ΔGET=+9kJ/mol\Delta G_{\text{ET}} = +9 \, \text{kJ/mol}) calculated to explain solvent effects on electron transfer .

Q. Methodological Guidance for Addressing Contradictions

  • Data Reconciliation : Combine high-level computational methods (e.g., CCSD(T)/aug-cc-pVTZ) with experimental techniques (e.g., cryogenic IR spectroscopy) to resolve conformer stability disputes .
  • Experimental Design : For synthesis, optimize PLA parameters (wavelength, pulse duration) and solvent polarity to control nanoparticle size and purity .
  • Thermodynamic Modeling : Use equations like ΔG=ΔHTΔS\Delta G = \Delta H - T\Delta S and molar volume comparisons to predict phase behavior under varying conditions .

Properties

IUPAC Name

butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNRLNFWIYMESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N, Array
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1026823
Record name Butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Butyronitrile appears as a clear colorless liquid. Flash point 76 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals., Liquid, Colorless liquid with a sharp, suffocating odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.]
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name n-Butyronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/161
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name n-Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0086.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

244 °F at 760 mmHg (USCG, 1999), 117.5 °C @ 760 mm Hg, 116-118 °C, 244 °F
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name n-Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0086.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

62 °F (USCG, 1999), 17 °C, 76 (24 °C) °F (OPEN CUP), 62 °F
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/161
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name n-Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0086.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

3 % at 77 °F (NIOSH, 2023), Miscible with alc, ether, dimethylformamide, Sol in benzene, In water, 33,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 3, (77 °F): 3%
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name n-Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0086.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.7936 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8091 @ 0 °C/4 °C, Density of saturated air: 1.07 @ 38.4 °C (air= 1), Relative density (water = 1): 0.8, 0.81
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name n-Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0086.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.4 (Air= 1), Relative vapor density (air = 1): 2.4
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

20.68 mmHg (USCG, 1999), 19.5 [mmHg], Vapor pressure: 10 mm Hg @ 15 °C; 40 mm Hg @ 38 °C, 19.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/161
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name n-Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0086.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Water 0.09%; alkalinity 0.22 meq/g
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

109-74-0
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyronitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyronitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3V36V0W0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/ET8583B0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-171 °F (USCG, 1999), -112 °C, -170 °F
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name n-Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0086.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Butyronitrile
Butyronitrile
Butyronitrile
Butyronitrile
Butyronitrile
Butyronitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.